molecular formula C17H17ClN2O2 B2427639 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea CAS No. 338413-52-8

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea

Cat. No. B2427639
M. Wt: 316.79
InChI Key: HCZDXGMSNFPFFC-ZHACJKMWSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about the compound’s occurrence or applications.



Synthesis Analysis

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Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction proceeds.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes studying the compound’s chemical stability and reactivity.


Scientific Research Applications

Corrosion Inhibition

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea has been studied for its corrosion inhibition properties. A study by Bahrami and Hosseini (2012) found that compounds similar in structure exhibit good performance as inhibitors for mild steel corrosion in acid solutions. They act as mixed-type inhibitors, and the efficiency of inhibition increases with decreasing temperature and increasing concentration of the inhibitors (Bahrami & Hosseini, 2012).

Nonlinear Optical (NLO) Properties

Research by Kumar et al. (2011) on related compounds demonstrated their potential in nonlinear optics. They found that certain derivatives exhibit transparency in the visible region and are NLO active. These characteristics are crucial for applications in optoelectronic devices (Kumar et al., 2011).

Antimicrobial Evaluation

In the field of antimicrobial research, Rani et al. (2014) synthesized novel derivatives of a related compound and evaluated their antimicrobial properties. These derivatives showed promising results, indicating potential uses in combating microbial infections (Rani et al., 2014).

Photodegradation and Hydrolysis Studies

Gatidou and Iatrou (2011) conducted studies on the photodegradation and hydrolysis of substituted ureas, including compounds structurally similar to 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea. Their research provides insights into the environmental fate of these compounds (Gatidou & Iatrou, 2011).

Cancer Research

Feng et al. (2020) explored the antiproliferative activity of diaryl urea derivatives against various cancer cell lines. Their findings suggest that such compounds, including those structurally similar to 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea, have potential as anticancer agents (Feng et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. It includes understanding the precautions needed to handle and store the compound safely.


Future Directions

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properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-22-16-5-3-2-4-14(16)12-20-17(21)19-11-10-13-6-8-15(18)9-7-13/h2-11H,12H2,1H3,(H2,19,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZDXGMSNFPFFC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CNC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea

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